molecular formula C15H19Cl2NO3S B2625305 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide CAS No. 898644-67-2

3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide

Cat. No.: B2625305
CAS No.: 898644-67-2
M. Wt: 364.28
InChI Key: SGBDLZWRGLSDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide (CAS 898644-67-2) is a chemical compound with a molecular formula of C15H19Cl2NO3S and a molecular weight of 364.29 g/mol . This compound features a benzene-sulfonamide core, a structural motif of significant interest in medicinal chemistry . Sulfonamide functional groups are found in a wide range of pharmacologically active substances and are known to exhibit diverse biological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, which are relevant in areas like diuresis and anti-inflammation research . Furthermore, the specific structure, which includes a cyclohexenyl ethyl chain, may be of value in the design and synthesis of novel molecular entities for biochemical probing. Researchers can utilize this compound as a key intermediate or building block in the development of potential inhibitors, such as those targeting tubulin polymerization or other enzymatic pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3S/c1-21-15-13(8-7-12(16)14(15)17)22(19,20)18-10-9-11-5-3-2-4-6-11/h5,7-8,18H,2-4,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBDLZWRGLSDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents The cyclohexene moiety is then introduced through a series of reactions, including alkylation and cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Tamsulosin Hydrochloride (TMH)

Structure: TMH (5-[(2R)-2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonamide) shares the 2-methoxybenzenesulfonamide core with the target compound but differs in substituents:

  • Substituents: TMH has a 2-ethoxyphenoxyethylamino-propyl chain instead of the dichloro-cyclohexenylethyl group.
  • Pharmacology : TMH is a selective α-1A adrenergic receptor antagonist used for benign prostatic hyperplasia .
  • The cyclohexenylethyl group in the target compound may confer higher lipophilicity (logP) compared to TMH’s polar side chain.

Table 1: Structural and Pharmacological Comparison

Property Target Compound TMH
Core Structure 3,4-Dichloro-2-methoxybenzenesulfonamide 2-Methoxybenzenesulfonamide
Side Chain Cyclohexenylethyl Ethoxyphenoxyethylaminopropyl
Molecular Weight ~390 g/mol (estimated) 444.98 g/mol
Pharmacological Target Not explicitly stated α-1A Adrenergic Receptor Antagonist
Clinical Use Unknown (research compound) Benign prostatic hyperplasia

4-Chloro-N-[2-(Cyclohex-1-en-1-yl)ethyl]benzene-1-Sulfonamide (CAS 433690-47-2)

Structure : This analog () lacks the 3,4-dichloro and 2-methoxy substituents, retaining only a single chlorine at position 3.

  • The simplified structure may improve solubility but decrease receptor affinity compared to the target compound.

Table 2: Substituent Effects on Physicochemical Properties

Substituent Target Compound CAS 433690-47-2
Position 3 Cl H
Position 4 Cl Cl
Position 2 OCH₃ H
Calculated logP (Est.) ~3.8 ~2.9
Molecular Weight ~390 g/mol ~310 g/mol

Benzamide Derivatives (–7)

Compounds such as 3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methylbenzamide share the 3,4-dichloro substitution pattern but replace the sulfonamide with a benzamide backbone.

  • Pharmacological Context : Many benzamide derivatives in –7 are opioids or CNS-active agents, suggesting the target compound’s dichloro and cyclohexenyl groups may similarly influence CNS penetration.

Biological Activity

3,4-Dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its effects on various biological systems, molecular targets, and potential therapeutic applications.

Chemical Structure

The compound features a sulfonamide functional group attached to a dichlorobenzene moiety, which is further substituted with a methoxy group and a cyclohexenyl ethyl chain. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that sulfonamides, including this compound, exhibit a range of biological activities. Notably, they have been studied for their potential anti-inflammatory and analgesic effects due to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.

Table 1: Summary of Biological Activities

Activity TypeDescription
COX Inhibition Potential inhibition of COX-2 leading to anti-inflammatory effects.
Antimicrobial Some sulfonamides exhibit antibacterial properties against various pathogens.
Calcium Channel Modulation Interaction with calcium channels may influence cardiovascular functions.

COX-2 Inhibition

A study evaluating the COX-2 inhibitory activity of various sulfonamide derivatives found that compounds with similar structures exhibited significant inhibition of COX-2 at specific concentrations. For instance, derivatives showed up to 47.1% inhibition at 20 μM concentration . This suggests that 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide may also possess similar properties.

Calcium Channel Inhibition

Research into the cardiovascular implications of sulfonamides indicates that certain derivatives can act as calcium channel blockers. A study highlighted the interaction of benzenesulfonamide derivatives with calcium channels, suggesting a mechanism through which these compounds can lower blood pressure by reducing coronary resistance . The implications for 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide warrant further investigation.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interactions of this compound with target proteins involved in inflammation and pain pathways. These studies can provide insights into the potential therapeutic applications and guide future experimental designs.

Pharmacokinetics

Understanding the pharmacokinetic profile of 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide is crucial for assessing its viability as a therapeutic agent. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated using computational models like SwissADME and ADMETlab .

Table 2: Predicted Pharmacokinetic Parameters

ParameterValue (Predicted)
Solubility Moderate
Permeability High
Metabolism Hepatic (Liver)
Half-life TBD (To Be Determined)

Q & A

Basic Question: What are the optimal synthetic routes and purification strategies for 3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide?

Answer:
The synthesis typically involves coupling 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-(cyclohex-1-en-1-yl)ethylamine. Key steps include:

  • Reaction Conditions : Use a polar aprotic solvent (e.g., dichloromethane) with a base (triethylamine or pyridine) to neutralize HCl byproducts .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity.
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 70:30 hexane:ethyl acetate).

Note : This is a basic question focused on foundational synthetic protocols.

Advanced Question: How can structural contradictions in crystallographic and NMR data for this compound be resolved?

Answer:
Discrepancies may arise from dynamic conformational changes or crystal packing effects. Mitigation strategies include:

  • X-Ray Crystallography : Resolve absolute configuration and confirm sulfonamide bond geometry (e.g., torsion angles between benzene and cyclohexene moieties) .
  • Dynamic NMR : Probe temperature-dependent shifts to detect rotameric equilibria in solution.
  • Computational Modeling : Compare DFT-optimized structures with experimental data to identify steric or electronic distortions .

Note : This is an advanced question addressing data validation.

Basic Question: What analytical techniques are recommended for characterizing this sulfonamide derivative?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, cyclohexenyl ethylamine linkage).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]+ ~427.0 Da).
  • Elemental Analysis : Verify Cl and S content (±0.3% deviation).

Note : This is a basic question on routine characterization.

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms).
  • In Silico Docking : Use AutoDock Vina to predict binding affinities, focusing on the dichloro-methoxybenzene moiety’s hydrophobic interactions .
  • In Vitro Assays : Measure IC50 values against recombinant enzymes, comparing with control sulfonamides .

Note : This is an advanced question integrating computational and experimental biology.

Basic Question: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Note : This is a basic safety-related question.

Advanced Question: How can environmental fate studies be structured to assess its ecological impact?

Answer:

  • Degradation Pathways : Use OECD 307 guidelines to test aerobic/anaerobic biodegradation in soil/water systems .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48h LC50) and algal growth inhibition tests .
  • Modeling : Employ EPI Suite to predict bioaccumulation potential (log Kow ~3.5–4.0).

Note : This is an advanced question on environmental risk assessment.

Advanced Question: What strategies address low solubility in aqueous buffers during bioassays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
  • Micellar Systems : Incorporate β-cyclodextrin or Tween-80 to enhance dispersion.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

Basic Question: How is the compound’s stability under varying pH and temperature conditions assessed?

Answer:

  • Forced Degradation : Expose to 0.1M HCl/NaOH (24h, 25°C) and analyze degradation products via HPLC .
  • Thermal Stability : TGA/DSC to determine decomposition onset temperature (expected >200°C).

Advanced Question: How can in vivo pharmacokinetic studies be optimized for this compound?

Answer:

  • Dosing : Administer via IV bolus (1–5 mg/kg) in rodent models.
  • Bioanalysis : LC-MS/MS to quantify plasma concentrations (LLOQ ~1 ng/mL).
  • Metabolite ID : Use HR-MS/MS to identify hydroxylated or glucuronidated derivatives .

Advanced Question: What computational methods predict interactions with cytochrome P450 enzymes?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to CYP3A4 active site over 100 ns trajectories.
  • Free Energy Calculations : Use MM-PBSA to estimate binding free energy contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.